molecular formula C11H10BrN3 B1464432 N-[(2-bromophenyl)methyl]pyrazin-2-amine CAS No. 1249130-29-7

N-[(2-bromophenyl)methyl]pyrazin-2-amine

Cat. No.: B1464432
CAS No.: 1249130-29-7
M. Wt: 264.12 g/mol
InChI Key: VERRLXMXAOVTNS-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]pyrazin-2-amine is a brominated aromatic amine featuring a pyrazine ring linked via a methylene group to a 2-bromophenyl substituent. Its structure combines the electron-deficient pyrazine core with the bulky, lipophilic 2-bromobenzyl group, which may influence both physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-10-4-2-1-3-9(10)7-15-11-8-13-5-6-14-11/h1-6,8H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERRLXMXAOVTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are a cornerstone for synthesizing aryl amines such as N-[(2-bromophenyl)methyl]pyrazin-2-amine. The general procedure involves coupling 2-bromophenyl derivatives with pyrazin-2-amine or its derivatives under Pd catalysis with appropriate ligands and bases.

  • Catalyst and Ligand: First-generation palladium precatalysts combined with phosphine ligands such as tricyclohexylphosphine or Buchwald-type ligands (e.g., L15) have been shown to provide good yields.
  • Reaction Conditions: Typically performed in solvents like 1,4-dioxane or toluene at reflux or elevated temperatures (80–110 °C).
  • Base: Sodium tert-butoxide (NaO-t-Bu) or potassium phosphate (K3PO4) are commonly used bases.
  • Yields: Reported yields range from moderate to high (40–90%) depending on substrate and conditions.

This method allows the selective formation of the C–N bond between the bromophenyl group and the pyrazin-2-amine nitrogen, facilitating the synthesis of complex derivatives with high functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr)

Another approach involves nucleophilic aromatic substitution on halogenated pyrazine derivatives:

  • Starting from 2-amino-6-chloropyrazine or 3,5-dibromo-6-chloropyrazin-2-amine, the chlorine atom at the 6-position can be substituted by nucleophiles such as (N-Boc-piperidin-4-yl)methylamine, which can then be deprotected to yield the target amine.
  • This method often requires heating and sometimes the use of polar aprotic solvents.
  • The nucleophilic substitution is facilitated by the electron-deficient nature of the pyrazine ring, which activates the halogen for displacement.

Catalyst-Free Intramolecular N-Arylation

Recent advances have demonstrated that intramolecular N-arylation can occur without catalysts under certain conditions:

  • Using microwave irradiation or mild heating, the intramolecular N-arylation of pyrazole derivatives with 2-bromophenyl groups can proceed efficiently.
  • This method avoids the use of palladium catalysts, making it cost-effective and environmentally friendly.
  • Yields are generally good, and the method is suitable for one-pot synthesis and scale-up.
  • This approach is particularly useful for constructing fused pyrazole-pyrazine scaffolds, which are structurally related to this compound.

General Synthetic Procedure Example

A representative synthetic route for this compound involves:

Step Reagents & Conditions Description Outcome/Yield
1 2-Bromobenzyl bromide + Pyrazin-2-amine, Pd(OAc)2, tricyclohexylphosphine, K3PO4, 1,4-dioxane, reflux, N2 atmosphere Pd-catalyzed Buchwald-Hartwig amination forming C–N bond Moderate to high yield (50–85%)
2 Purification by column chromatography or recrystallization Isolation of pure this compound High purity product

Research Findings and Comparative Analysis

Method Catalyst Requirement Reaction Time Yield Range (%) Advantages Limitations
Pd-Catalyzed Cross-Coupling Required 12–24 hours 40–90 High selectivity, broad scope Requires expensive Pd catalysts
Nucleophilic Aromatic Substitution Not always required Several hours to days Moderate (40–70) Simple reagents, direct substitution Limited to activated halides
Catalyst-Free Intramolecular N-Arylation Not required Short (minutes to hours with microwave) Good (50–80) Environmentally friendly, cost-effective May require specific substrates

Summary of Key Literature Sources

Reference Key Contribution
Nie et al., 2021 Demonstrated nucleophilic aromatic substitution and Suzuki coupling in pyrazine derivatives synthesis.
Wolfe et al., 2016 Comprehensive review of Pd-catalyzed C–N cross-coupling methods, including applications to hindered aryl bromides.
Zhao et al., 2020 Developed catalyst-free intramolecular N-arylation for pyrazole-pyrazine scaffolds.
Kvashnin et al., 2020 Provided detailed Pd-catalyzed amination procedures and oxidative cross-coupling methods for related heterocycles.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides under anhydrous conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrazine derivatives.

    Oxidation Reactions: Formation of pyrazine oxides or other oxidized products.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Anticancer Properties

Research has identified N-[(2-bromophenyl)methyl]pyrazin-2-amine as a potential anticancer agent. Compounds with similar structures have shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies indicate that derivatives of pyrazine compounds exhibit cytotoxic effects against cancer cells, suggesting that this compound could have similar properties .
  • Case Studies : A study on related pyrazine derivatives demonstrated significant activity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines, indicating a strong potential for further exploration of this compound in anticancer therapies .

Antioxidant Activity

Compounds containing pyrazine moieties have also been investigated for their antioxidant properties. This compound may possess the ability to scavenge free radicals, which is crucial for reducing oxidative stress in biological systems:

  • Research Findings : Studies have shown that derivatives can protect cellular components from oxidative damage, suggesting that this compound might offer protective effects in biological systems .

Synthesis of Aniline Derivatives

This compound can be synthesized using palladium-catalyzed C–N cross-coupling reactions, which are significant for creating aniline derivatives:

  • Synthetic Pathway : The compound can be synthesized by coupling 2-bromophenylmethylamine with pyrazine derivatives under palladium catalysis, yielding high purity and yield .
  • Importance : This synthetic route is essential for developing new compounds with enhanced biological activities, particularly in drug discovery and development.

Use as a Building Block

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures:

  • Applications : It can be employed to synthesize various heterocyclic compounds and pharmaceuticals through functionalization reactions, expanding its utility in medicinal chemistry .

Crystal Structure Analysis

Understanding the crystal structure of this compound is vital for elucidating its properties:

  • Findings : Recent studies have characterized the crystal structure of related compounds, revealing insights into their molecular interactions and stability, which can influence their biological activities .

Structure–Activity Relationships (SAR)

The relationship between the structure of this compound and its biological activity is an area of active research:

  • SAR Studies : Investigations into how modifications to the pyrazine ring or bromophenyl group affect activity can guide the design of more potent derivatives .

Data Summary Table

Application AreaDescriptionReferences
Anticancer ActivityPotential to induce apoptosis in cancer cells; active against HepG2 & PC12
Antioxidant PropertiesAbility to scavenge free radicals; protective effects against oxidative stress
Synthetic ApplicationsUsed in C–N cross-coupling reactions; versatile building block
Structural InsightsCrystal structure analysis offers insights into molecular stability

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine ()

  • Structural Differences : The bromine is at the 4-position of the phenyl ring, with additional 2,6-dichloro substitutions.
  • Impact : Increased steric bulk and electron-withdrawing effects from chlorine atoms reduce solubility compared to the target compound. The altered substitution pattern may affect binding to biological targets, such as kinases or receptors.

N-(3-Fluorophenyl)pyrazin-2-amine ()

  • Structural Differences : Fluorine replaces bromine at the 3-position on the phenyl ring.
  • Impact : Fluorine’s high electronegativity enhances polarity but reduces lipophilicity (lower LogP). The 3-fluorophenyl group may alter π-π stacking interactions in protein binding pockets compared to the 2-bromophenyl group .

N-[(3-Fluorophenyl)methyl]pyrazin-2-amine ()

  • Structural Differences : Fluorine is at the 3-position on the benzyl group instead of bromine.

Linker and Functional Group Variations

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()

  • Structural Differences : An acetamide (-NHCOCH2-) linker replaces the methylene (-CH2-) group.
  • However, reduced flexibility may limit conformational adaptability .

6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine ()

  • Structural Differences : A chloro-substituted pyrazine core with bulky cyclohexyl and methyl groups on the amine.
  • Impact : Increased steric hindrance and lipophilicity (higher LogP) due to the cyclohexyl group. The chloro substituent on pyrazine may alter electronic properties, affecting binding to enzymes like CHK1 kinase .

Biaryl and Heterocyclic Analogs

Pyrazin-2-yl-pyridin-2-yl-amine and Pyrazin-2-yl-pyrimidin-4-yl-amine ()

  • Structural Differences : Pyridine or pyrimidine rings replace the benzyl group.
  • Impact : Planar biaryl systems enable stronger π-π stacking and intercalation in DNA or kinase active sites. These compounds exhibit CHK1 kinase inhibition, suggesting the target compound’s bromobenzyl group may reduce kinase affinity but improve selectivity .

Physicochemical and Pharmacological Properties

Physicochemical Comparisons

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Substituents
N-[(2-Bromophenyl)methyl]pyrazin-2-amine 277.13 2.8 ~0.1 (PBS) 2-Bromobenzyl, pyrazine
N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine 327.99 3.5 <0.05 4-Bromo, 2,6-dichloro
N-(3-Fluorophenyl)pyrazin-2-amine 189.18 1.9 ~1.2 3-Fluorophenyl
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 306.15 2.2 ~0.3 Acetamide linker

Key Observations :

  • Bromine and chlorine substituents increase molecular weight and LogP, reducing aqueous solubility.
  • Fluorine and amide groups improve solubility but may compromise membrane permeability.

Biological Activity

N-[(2-bromophenyl)methyl]pyrazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis pathways.

Chemical Structure and Properties

This compound belongs to the pyrazine family, characterized by a bromophenyl group attached to a pyrazine ring. Its stability under normal conditions and solubility in organic solvents like chloroform and methanol make it suitable for various applications in scientific research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromophenyl group engages in π-π interactions with aromatic residues in proteins, while the pyrazine ring can form hydrogen bonds with amino acid residues. These interactions modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against several bacterial strains, revealing that it could inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis with notable minimum inhibitory concentration (MIC) values. The compound demonstrated bactericidal activity, effectively disrupting established bacterial biofilms and exhibiting a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)MBC (μg/mL)Biofilm Disruption
Staphylococcus aureus0.51.0Yes
Staphylococcus epidermidis0.30.8Yes

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer potential. In vitro studies showed that it could inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, enhancing the overall cytotoxic effect .

Case Study: Synergistic Effects with Doxorubicin

A notable study demonstrated that the combination of this compound with doxorubicin resulted in a significant synergistic effect against MDA-MB-231 cells, a claudin-low breast cancer subtype. This combination therapy not only improved treatment efficacy but also minimized side effects associated with higher doses of doxorubicin alone .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom can be replaced by various functional groups to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives .

Table 2: Structure-Activity Relationship Insights

DerivativeActivity TypeIC50 (μM)
Base CompoundAntimicrobial0.5
Brominated DerivativeAnticancer0.06
Chlorinated DerivativeAnticancer0.1

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(2-bromophenyl)methyl]pyrazin-2-amine?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 2-bromobenzyl derivatives with activated pyrazine intermediates under reflux in ethanol with a sulfuric acid catalyst. Purification typically employs silica-gel column chromatography using ethyl acetate/petroleum ether gradients (10–20% v/v). Reaction progress is monitored by TLC, and intermediates are characterized via 1H^1H-NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm hydrogen/carbon environments and substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ peaks).
  • X-ray Crystallography : Resolves crystal packing and bond angles. SHELXL refines crystallographic data, with hydrogen bonds and dihedral angles calculated using OLEX2 .

Q. How are impurities or byproducts managed during synthesis?

  • Methodology : Common impurities (e.g., unreacted bromobenzyl precursors or dehalogenated products) are removed via gradient elution in column chromatography. Recrystallization in ethyl acetate/petroleum ether (10:1 v/v) improves purity. LC-MS or GC-MS quantifies impurities (<1% threshold) .

Q. What purification strategies optimize yield and purity?

  • Methodology :

  • Silica-Gel Chromatography : Ethyl acetate/petroleum ether gradients (10–30%) separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve stereoisomers (if applicable) .

Q. How is regioselectivity ensured during functionalization of the pyrazine ring?

  • Methodology : Electron-deficient pyrazine rings favor substitution at the α-position (C2/C6). Activating groups (e.g., -NH2_2) direct bromination or alkylation using catalysts like Pd(OAc)2_2/PPh3_3. Reaction conditions (temperature, solvent polarity) are optimized via DoE (Design of Experiments) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., dihedral angles) be resolved for similar derivatives?

  • Methodology : Discrepancies arise from steric effects of substituents (e.g., bromo vs. chloro groups). Refinement using SHELXL (riding hydrogen model) and comparative analysis with analogous structures (e.g., N-(pyrazin-2-yl)aniline derivatives) validate findings. Hydrogen-bonding motifs (N–H···N, ~2.2 Å) are analyzed via Mercury CSD .

Q. What methodologies assess the compound’s role in enzyme inhibition (e.g., hCA-II)?

  • Methodology :

  • In Vitro Assays : hCA-II inhibition is measured via stopped-flow CO2_2 hydration (IC50_{50} values).
  • Molecular Docking : AutoDock Vina predicts binding modes with active-site residues (e.g., Thr200, His94).
  • Site-Directed Mutagenesis : Validates key interactions (e.g., ΔG changes in Thr200Ala mutants) .

Q. How do halogen substituents (Br, Cl) influence biological activity and crystallography?

  • Methodology : Bromine’s electronegativity and van der Waals radius alter binding affinity (e.g., hCA-II inhibition). Comparative SAR studies with Cl/F analogs assess steric/electronic effects. Crystallographic data (e.g., C–Br bond lengths: 1.89–1.92 Å) correlate with bioactivity via QSAR models .

Q. What computational approaches predict the compound’s stability under varying pH/temperature?

  • Methodology :

  • DFT Calculations : Gaussian09 optimizes geometries (B3LYP/6-31G**) to assess hydrolysis susceptibility.
  • Accelerated Stability Testing : Samples are stored at 40°C/75% RH for 4 weeks, with degradation products analyzed via LC-MS .

Q. How is the compound integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodology : Pyrazine’s N-donor sites coordinate with Cu(II)/Zn(II) nodes. MOFs are synthesized via solvothermal methods (DMF/EtOH, 80°C) and characterized by PXRD/BET surface area analysis. Catalytic activity (e.g., Knoevenagel condensation) is tested using benzaldehyde/malononitrile .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[(2-bromophenyl)methyl]pyrazin-2-amine
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